![molecular formula C16H21N5O2 B5646841 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5646841.png)
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
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Overview
Description
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine is a compound with a complex structure involving pyrazole, pyrrole, and piperazine moieties. This compound is of interest due to its potential pharmaceutical applications and complex chemical properties.
Synthesis Analysis
- Piperazine derivatives can be synthesized using environmentally benign catalysts in aqueous media, a method which might be applicable to the synthesis of our target compound (Yousefi, Shirini, & Goli-Jolodar, 2018).
- Specific synthesis routes for similar compounds involve reductive amination, amide hydrosis, and N-alkylation (Yang Fang-wei, 2013).
Molecular Structure Analysis
- The molecular structure of similar compounds can be confirmed using spectroscopic methods like NMR and ESI-MS, which are crucial for verifying the structural integrity of the synthesized compound (Li Gu-ca, 2014).
- X-ray crystallography combined with Hirshfeld and DFT calculations can provide insights into the molecular structure of compounds with piperazine linkers (Ihab Shawish et al., 2021).
Chemical Reactions and Properties
- Piperazine derivatives exhibit a range of chemical reactions and properties, often influenced by their structure and the presence of other functional groups (A. M. Likhosherstov et al., 2003).
- The chemical properties can be altered or enhanced through the introduction of specific groups or linkers (Ahmed E. M. Mekky et al., 2021).
Physical Properties Analysis
- The physical properties of similar compounds can be analyzed using techniques like spectroscopy and crystallography, providing insights into aspects like solubility, melting points, and crystalline structure (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of different functional groups (Hong-Shui Lv et al., 2013).
- Detailed analysis of chemical properties can be achieved through experimental and computational methods, including DFT studies and vibrational analysis (Shifeng Ban et al., 2023).
properties
IUPAC Name |
2-pyrazol-1-yl-1-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-14(21-8-4-7-18-21)16(23)20-11-9-19(10-12-20)15(22)13-5-3-6-17-13/h3-8,14,17H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJSEBMSWRUVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C2=CC=CN2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine |
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